molecular formula C7H5N5 B13957481 3H-Tetrazolo[1,5-B]indazole CAS No. 69573-88-2

3H-Tetrazolo[1,5-B]indazole

Cat. No.: B13957481
CAS No.: 69573-88-2
M. Wt: 159.15 g/mol
InChI Key: INOKTBGBZFDMJD-UHFFFAOYSA-N
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Description

3H-Tetrazolo[1,5-B]indazole is a heterocyclic compound that features a fused ring system composed of a tetrazole ring and an indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Tetrazolo[1,5-B]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrazoloindazole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3H-Tetrazolo[1,5-B]indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, and aryl groups .

Mechanism of Action

The mechanism of action of 3H-Tetrazolo[1,5-B]indazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Tetrazolo[1,5-B]indazole is unique due to its fused ring system, which combines the properties of both tetrazole and indazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

69573-88-2

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

3H-tetrazolo[1,5-b]indazole

InChI

InChI=1S/C7H5N5/c1-2-4-6-5(3-1)7-8-10-11-12(7)9-6/h1-4H,(H,8,11)

InChI Key

INOKTBGBZFDMJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=NNN3N=C2C=C1

Origin of Product

United States

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